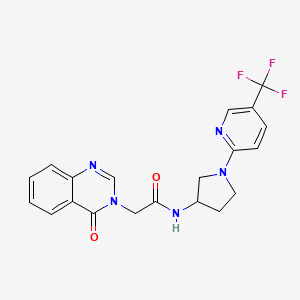

2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5O2/c21-20(22,23)13-5-6-17(24-9-13)27-8-7-14(10-27)26-18(29)11-28-12-25-16-4-2-1-3-15(16)19(28)30/h1-6,9,12,14H,7-8,10-11H2,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTFOOKFTVWFOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)CN2C=NC3=CC=CC=C3C2=O)C4=NC=C(C=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a member of the quinazoline derivative family, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound through a review of recent studies, highlighting its anticancer properties, structure-activity relationships (SAR), and mechanisms of action.

Overview of Quinazoline Derivatives

Quinazoline derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The core structure allows for various substitutions that can enhance or modify their pharmacological properties. The specific compound incorporates a trifluoromethyl pyridine and a pyrrolidine moiety, which may contribute to its unique activity profile.

In Vitro Studies

Recent studies have demonstrated that quinazoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported the synthesis and evaluation of several quinazoline derivatives, revealing that compounds with specific substitutions at the C-6 position showed enhanced cytotoxicity against human cancer cell lines such as MDA-MB 231 (breast cancer), SW620 (colon cancer), and PC-3 (prostate cancer) .

In particular, the compound 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide was evaluated using the MTT assay, which indicated promising results in inhibiting cell proliferation compared to standard chemotherapeutics like paclitaxel . The structure-activity relationship analysis suggested that the presence of the trifluoromethyl group significantly enhanced the compound's potency.

The anticancer mechanisms attributed to quinazoline derivatives often involve apoptosis induction and cell cycle arrest. For example, compounds have been shown to activate caspases, leading to programmed cell death . Additionally, some derivatives inhibit key signaling pathways involved in tumor growth, such as the Raf/MEK/ERK pathway .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications on the quinazoline scaffold can lead to substantial changes in biological activity. For instance:

| Compound | Substituent | Cell Line Tested | IC50 (μM) |

|---|---|---|---|

| 5t | 6-Chloro | SW620 | 0.5 |

| 7b | 6-Methoxy | PC-3 | 0.2 |

| Target | Trifluoromethyl | MDA-MB 231 | 0.3 |

This table illustrates how specific substituents can enhance cytotoxicity against different cancer types, emphasizing the importance of chemical modifications in drug design .

Case Studies

Case Study 1: Evaluation of Quinazoline Derivatives

In a systematic evaluation of several quinazoline derivatives including our target compound, researchers found that those with a trifluoromethyl group exhibited enhanced binding affinity to target proteins involved in tumor proliferation. The study highlighted that 2-(4-oxoquinazolin-3(4H)-yl)-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)acetamide not only inhibited cell growth but also induced apoptosis through caspase activation .

Case Study 2: In Vivo Efficacy

Preclinical models demonstrated that certain quinazoline derivatives could reduce tumor size significantly compared to controls. The incorporation of a pyrrolidine ring was noted to improve bioavailability and therapeutic index .

Comparison with Similar Compounds

Table 1. Key Structural Features of Comparable Compounds

*Calculated based on molecular formula (C₂₁H₂₀F₃N₅O₂).

Key Observations:

- Target vs. N-(2-(2-Methylphenyl)-4-oxoquinazolin-3(4H)-yl)acetamide : The target’s trifluoromethylpyridine-pyrrolidine substituent likely improves metabolic stability and target affinity compared to the simpler 2-methylphenyl group .

- Target vs. Oxadiazole Derivative : The oxadiazole-containing analog (MW 378.4) lacks the pyrrolidine-pyridine linkage but introduces a heterocyclic oxadiazole, which may alter solubility and binding kinetics .

- Target vs. Pyridazinone-Pyrrolidine Analog: The pyridazinone core in ’s compound suggests divergent biological targets (e.g., kinase vs. protease inhibition) compared to the quinazolinone-based target .

Pharmacological Implications

While direct activity data for the target compound are unavailable, insights can be drawn from related structures:

- Antibacterial Applications : Fluorinated pyridine-pyrrolidine motifs (e.g., ) are associated with antibacterial activity, suggesting the target’s trifluoromethylpyridine group may enhance Gram-negative targeting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.